molecular formula C17H15F2NO B2571045 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide CAS No. 1091380-99-2

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide

Cat. No.: B2571045
CAS No.: 1091380-99-2
M. Wt: 287.31
InChI Key: FLPJKJHKAFJUBK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide is a chemical compound characterized by the presence of fluorophenyl groups attached to a cyclopropane ring

Scientific Research Applications

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide typically involves the reaction of 4-fluorobenzylamine with cyclopropanecarboxylic acid derivatives under specific conditions. The reaction may be catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-4-{4-[(4-fluorophenyl)(hydroxy)methyl]-1-piperidinyl}-1-butanone
  • 1-(4-fluorophenyl)-4-((4-methylphenyl)sulfonyl)piperazine
  • 1-(4-fluorophenyl)-3-((4-fluorophenyl)thio)-1-propanone

Uniqueness

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO/c18-14-5-1-12(2-6-14)11-20-16(21)17(9-10-17)13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPJKJHKAFJUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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